4-bromo-3-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
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Overview
Description
4-bromo-3-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 4, a butoxymethyl group at position 3, and a 2,2-difluoroethyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the butoxymethyl group: This can be done through an alkylation reaction using butyl bromide and a base such as potassium carbonate.
Introduction of the 2,2-difluoroethyl group: This step involves the reaction of the pyrazole with 2,2-difluoroethyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition reactions: The double bonds in the pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation reactions: Products include oxidized derivatives such as pyrazole-3-carboxylic acid.
Reduction reactions: Products include reduced derivatives such as pyrazoline.
Scientific Research Applications
4-bromo-3-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in the development of new drugs.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-3-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
- 4-bromo-3-(methoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
- 4-bromo-3-(butoxymethyl)-1-(2,2-dichloroethyl)-1H-pyrazole
Uniqueness
4-bromo-3-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring. The presence of both the butoxymethyl and 2,2-difluoroethyl groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-(2,2-difluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrF2N2O/c1-2-3-4-16-7-9-8(11)5-15(14-9)6-10(12)13/h5,10H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJUPLGDAVHPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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